

Technical Guide: rel-(R,S)-Bicalutamide Sulfoxide

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Compound of Interest

Compound Name: *rel-(R*,S*)-Bicalutamide Sulfoxide*

Cat. No.: *B1159734*

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Core Identity & CAS Registry

The specific chemical entity rel-(R,S)-Bicalutamide Sulfoxide is identified by the following CAS number. In regulatory contexts (European Pharmacopoeia and USP), this compound is monitored as a primary oxidative impurity.

Parameter	Detail
CAS Number	945419-64-7
Chemical Name	N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide
Stereochemical Designation	rel-(R,S) [Racemate of (R,S) and (S,R) configurations]
Regulatory Designation	EP Impurity E; USP Related Compound A
Molecular Formula	C ₁₈ H ₁₄ F ₄ N ₂ O ₃ S
Molecular Weight	414.37 g/mol

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Note on Stereochemistry: Bicalutamide is administered as a racemate (RS). The oxidation of the sulfide sulfur to a sulfoxide creates a second chiral center, resulting in two possible diastereomeric pairs (four stereoisomers in total). The CAS 945419-64-7 is specifically associated with the rel-(R,S) configuration, which corresponds to the pharmacopoeial reference standard for Impurity E.

Stereochemical & Metabolic Context

Understanding the origin of this impurity requires mapping the oxidation pathway of Bicalutamide. The parent drug contains one chiral center at the tertiary carbon. Metabolic or chemical oxidation introduces a chiral sulfoxide group, doubling the stereochemical complexity.

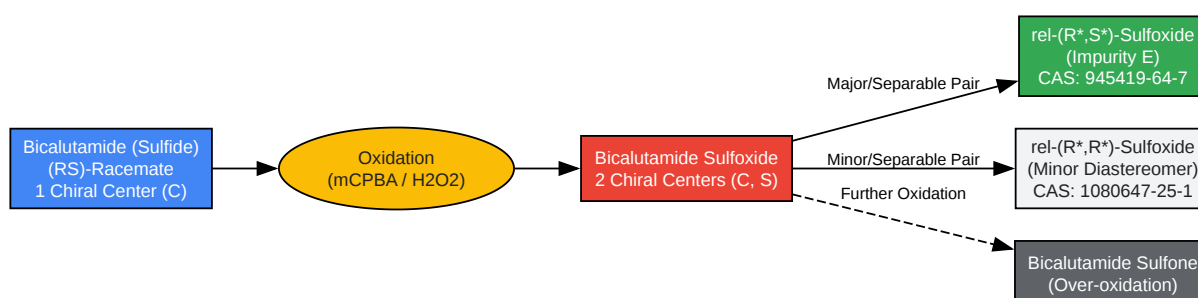
2.1 Stereochemical Tree

The oxidation of racemic Bicalutamide yields two diastereomeric pairs:

- rel-(R,S)-Sulfoxide: The "Unlike" pair (racemate of R,S and S,R). (CAS 945419-64-7)[1][2]
- rel-(R,R)-Sulfoxide: The "Like" pair (racemate of R,R and S,S). (CAS 1080647-25-1)

2.2 Pathway Visualization

The following diagram illustrates the oxidative transformation and stereochemical divergence.



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Figure 1: Oxidative pathway of Bicalutamide showing the divergence into diastereomeric sulfoxides.

Synthesis & Isolation Protocol

To generate the rel-(R,S) sulfoxide for use as a reference standard, a controlled oxidation is required. Non-stereoselective oxidation typically yields a mixture of diastereomers which must be separated via chromatography.

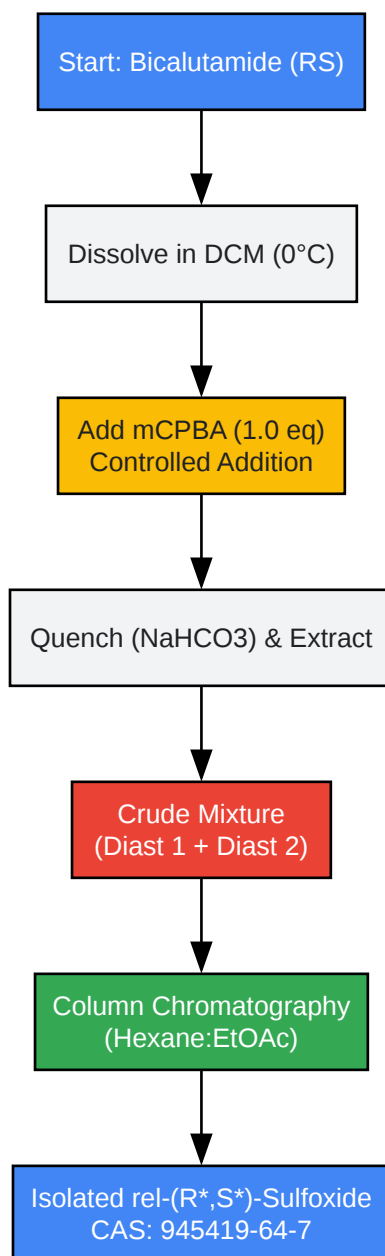
3.1 Experimental Workflow

Objective: Synthesis of Bicalutamide Sulfoxide (Impurity E) from Bicalutamide.

- Reagents: Bicalutamide (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.0 eq), Dichloromethane (DCM).
- Reaction:
 - Dissolve Bicalutamide in DCM at 0°C.
 - Add mCPBA portion-wise over 30 minutes. Crucial: Maintain 0°C to prevent over-oxidation to the sulfone.
 - Stir for 1 hour. Monitor by TLC or HPLC.
- Workup:
 - Quench with saturated NaHCO₃ solution.
 - Extract with DCM, wash with brine, dry over Na₂SO₄.
- Purification (Diastereomer Separation):
 - The crude residue contains both diastereomeric pairs.
 - Flash Column Chromatography: Silica gel; Gradient elution (Hexane:Ethyl Acetate 3:1 to 1:1).

- Fractionation: The rel-(R,S) and rel-(R,R) diastereomers exhibit distinct R_f values. The rel-(R,S) isomer (Impurity E) is typically the major product or the one matching the pharmacopoeial retention time.

3.2 Synthesis Diagram



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Figure 2: Step-by-step synthesis and isolation workflow for Bicalutamide Sulfoxide.

Analytical Profiling

Differentiation of the sulfoxide diastereomers is critical for accurate impurity quantification.

Technique	Parameter	Observation
HPLC (Reverse Phase)	Column: C18 (e.g., Symmetry C18)	Sulfoxide diastereomers typically elute before the parent Bicalutamide due to increased polarity of the S=O group. The two diastereomers often resolve into two distinct peaks (Peak 1 and Peak 2).
¹ H NMR (DMSO-d ₆)	Methylene Protons (-CH ₂ -S-)	The diastereotopic protons adjacent to the sulfoxide show distinct chemical shifts for the two diastereomers due to the different magnetic environments created by the chiral sulfur.
Mass Spectrometry	ESI (+/-)	m/z 415.1 [M+H] ⁺ . Both diastereomers show identical mass spectra; separation is required prior to MS for identification.

References

- European Pharmacopoeia (Ph. Eur.). Bicalutamide Monograph: Impurity E. (Defines the sulfoxide impurity standards).
- United States Pharmacopeia (USP). Bicalutamide Related Compound A. (Corresponds to CAS 945419-64-7).[1][2]
- Kandil, S., et al. (2021). "Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues". *Bioorganic & Medicinal Chemistry Letters*. [Link](#) (Describes the separation and NMR characterization of sulfoxide diastereomers).

- SynThink Research Chemicals. Bicalutamide EP Impurity A & E Data. [Link](#) (Verification of CAS 945419-64-7 for Impurity E).
- Sigma-Aldrich. Bicalutamide Related Compound A Reference Standard. [Link](#) (Confirmation of CAS and chemical identity).

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Sources

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- [2. CAS 945419-64-7 Bicalutamide EP Impurity E | Impurity Manufacturers & Suppliers India](#) [anantlabs.com]
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